molecular formula C12H12O4 B11882589 Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate CAS No. 1116093-90-3

Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate

Cat. No.: B11882589
CAS No.: 1116093-90-3
M. Wt: 220.22 g/mol
InChI Key: DFSOVAMBJOTRGR-UHFFFAOYSA-N
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Description

Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate is a chemical compound with a unique structure that includes a seven-membered oxepine ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable benzene derivative with an oxepine precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the oxo group to a hydroxyl group.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other seven-membered heterocycles such as:

  • Tetrahydrobenzo[b]azepines
  • Oxazepines
  • Thiazepines

Uniqueness

Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its oxepine ring fused to a benzene ring sets it apart from other similar compounds, making it a valuable compound for various applications .

Properties

CAS No.

1116093-90-3

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 5-oxo-3,4-dihydro-2H-1-benzoxepine-7-carboxylate

InChI

InChI=1S/C12H12O4/c1-15-12(14)8-4-5-11-9(7-8)10(13)3-2-6-16-11/h4-5,7H,2-3,6H2,1H3

InChI Key

DFSOVAMBJOTRGR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OCCCC2=O

Origin of Product

United States

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